4-[3-(Trifluoromethyl)pyridin-2-yl]thiomorpholine
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Overview
Description
4-[3-(Trifluoromethyl)pyridin-2-yl]thiomorpholine is an organic compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a thiomorpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the trifluoromethylation of 4-iodopyridine, followed by subsequent reactions to introduce the thiomorpholine moiety .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale trifluoromethylation reactions using specialized reagents and catalysts to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 4-[3-(Trifluoromethyl)pyridin-2-yl]thiomorpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The trifluoromethyl group and pyridine ring can participate in substitution reactions, often facilitated by catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Catalysts like palladium or nickel are frequently employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the pyridine ring.
Scientific Research Applications
4-[3-(Trifluoromethyl)pyridin-2-yl]thiomorpholine has several applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the development of materials with specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of 4-[3-(Trifluoromethyl)pyridin-2-yl]thiomorpholine involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by influencing the electronic properties of the molecule. This interaction can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Comparison: 4-[3-(Trifluoromethyl)pyridin-2-yl]thiomorpholine is unique due to the presence of both the trifluoromethyl group and the thiomorpholine moiety. This combination imparts distinct chemical and biological properties, such as enhanced stability and specific interactions with biological targets. In contrast, similar compounds like 4-amino-2-(trifluoromethyl)pyridine and 2-(trifluoromethyl)pyridine may lack the thiomorpholine ring, resulting in different reactivity and applications.
Properties
IUPAC Name |
4-[3-(trifluoromethyl)pyridin-2-yl]thiomorpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2S/c11-10(12,13)8-2-1-3-14-9(8)15-4-6-16-7-5-15/h1-3H,4-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWHWYTPVIUMSRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=C(C=CC=N2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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